molecular formula C17H16N2O2S2 B2953281 N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide CAS No. 896344-39-1

N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide

Cat. No.: B2953281
CAS No.: 896344-39-1
M. Wt: 344.45
InChI Key: SHPUYBKYGUXJSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a useful research compound. Its molecular formula is C17H16N2O2S2 and its molecular weight is 344.45. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide and its derivatives have been researched for their potential in cancer treatment. A study by Ravinaik et al. (2021) demonstrated that certain derivatives of this compound showed significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These derivatives exhibited better results compared to the reference drug, etoposide (Ravinaik et al., 2021).

Inhibitors in Biological Processes

The compound's derivatives have been identified as potent inhibitors in several biological processes. For instance, Uto et al. (2009) found that specific derivatives acted as effective inhibitors of stearoyl-CoA desaturase-1 (SCD-1), a critical enzyme in fatty acid metabolism. These inhibitors showed significant activity in both murine and human SCD-1 inhibitory assays (Uto et al., 2009).

Formation of Metabolites and Toxicity Studies

Research by Mizutani et al. (1994) on the metabolism of nephro- or hepatotoxic thiazoles, including derivatives of this compound, has provided insights into the formation of toxic metabolites. This study is essential for understanding the compound's safety profile and potential side effects (Mizutani et al., 1994).

Application in Anti-Inflammatory and Analgesic Agents

A study by Abu‐Hashem et al. (2020) explored the use of derivatives of this compound in developing anti-inflammatory and analgesic agents. The research indicated that these derivatives have potential as cyclooxygenase inhibitors, showing significant activity in analgesic and anti-inflammatory assays (Abu‐Hashem et al., 2020).

Role in Neuroprotective Activity

Lee et al. (2018) reported that certain derivatives of this compound, particularly those acting as histone deacetylase inhibitors, have shown promising results in treating Alzheimer's disease. These compounds exhibited neuroprotective activity and potential benefits in ameliorating Alzheimer's disease phenotypes (Lee et al., 2018).

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c1-3-21-12-8-6-10-14-15(12)18-17(23-14)19-16(20)11-7-4-5-9-13(11)22-2/h4-10H,3H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPUYBKYGUXJSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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